molecular formula C17H17BrN2O4 B3657308 N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

Cat. No.: B3657308
M. Wt: 393.2 g/mol
InChI Key: QXGBHKVBKDMSFV-UHFFFAOYSA-N
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Description

N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a bromine atom, ethoxy group, and nitro group attached to a benzamide core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the bromination of 2,6-dimethylaniline to obtain 4-bromo-2,6-dimethylaniline . This intermediate is then subjected to a series of reactions, including nitration and amidation, to introduce the nitro and benzamide groups, respectively . The final step involves the ethoxylation of the benzamide derivative to yield the target compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion of intermediates to the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide . Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a diverse array of products .

Scientific Research Applications

N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the ethoxy group influences its solubility and binding interactions .

Properties

IUPAC Name

N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4/c1-4-24-15-6-5-12(9-14(15)20(22)23)17(21)19-16-10(2)7-13(18)8-11(16)3/h5-9H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGBHKVBKDMSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide
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Reactant of Route 6
N-(4-bromo-2,6-dimethylphenyl)-4-ethoxy-3-nitrobenzamide

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